3-Quinolinecarbonyl chloride, 4-hydroxy-

Description

Contextualization within Quinoline (B57606) Chemistry

Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. mdpi.comnih.govnih.gov This fundamental structure is the parent of a wide class of compounds, many of which are found in nature, such as the antimalarial alkaloid quinine. mdpi.com In the realm of synthetic chemistry, the quinoline nucleus is considered a "privileged structure," a term used to describe molecular scaffolds that are capable of binding to multiple biological targets, thus exhibiting a broad spectrum of biological activities. mdpi.comresearchgate.net

Derivatives of quinoline have been successfully developed into drugs with applications ranging from antibacterial and anticancer to anti-inflammatory and antiviral therapies. researchgate.net A particularly important subclass is the 4-quinolone-3-carboxylic acid motif. nih.gov This specific arrangement has been identified as a critical pharmacophore, most notably in the development of quinolone antibiotics, a major class of antibacterial agents. nih.gov

3-Quinolinecarbonyl chloride, 4-hydroxy- is an activated form of 4-hydroxyquinoline-3-carboxylic acid. As an acyl chloride, it is a highly reactive intermediate designed for the express purpose of undergoing nucleophilic acyl substitution. This reactivity is pivotal, allowing chemists to readily introduce the 4-hydroxyquinoline-3-carbonyl moiety into other molecules, most commonly through the formation of amide bonds. Its identity as a key synthetic precursor is central to its role within the broader landscape of quinoline chemistry.

| Attribute | Detail |

|---|---|

| IUPAC Name | 4-hydroxyquinoline-3-carbonyl chloride |

| Synonyms | 3-Quinolinecarbonyl chloride, 4-hydroxy- (9CI) chemicalbook.com |

| CAS Number | 64321-68-2 chemicalbook.com |

| Parent Compound | 4-Hydroxyquinoline-3-carboxylic acid |

| Chemical Class | Acyl Chloride, Quinoline Derivative |

Academic Significance and Research Trajectory

The academic significance of 3-Quinolinecarbonyl chloride, 4-hydroxy- is almost exclusively linked to its function as a versatile synthetic intermediate. Its research trajectory is not defined by the properties of the compound itself, but rather by the biological activities of the diverse libraries of molecules it helps to create. The primary reaction involving this compound is its condensation with various primary or secondary amines to form a stable amide linkage, resulting in a class of compounds known as 4-hydroxyquinoline-3-carboxamides. nih.govnih.gov

The core research strategy involves synthesizing a series of these carboxamide derivatives by reacting the acyl chloride with a range of different amines and then screening this library for various biological activities. This approach has proven fruitful in exploring the therapeutic potential of the quinoline scaffold. Research has demonstrated that derivatives synthesized from 3-Quinolinecarbonyl chloride, 4-hydroxy- exhibit a wide array of pharmacological effects.

For instance, novel quinoline-3-carboxamide (B1254982) derivatives have been synthesized and evaluated for their immunomodulatory activity, with some compounds showing potent effects on spleen lymphocyte proliferation and the production of tumor necrosis factor-alpha (TNF-α) by macrophages. nih.gov Other research has focused on the development of quinolinone-carboxamides as multi-target agents with combined antioxidant and anti-inflammatory activities. mdpi.com The flexibility of the synthesis allows for the introduction of various functional groups, which can significantly influence the resulting compound's biological profile, including its potential as an antibacterial agent targeting enzymes like DNA gyrase B. nih.gov

The research trajectory continues to expand into new therapeutic areas. Scientists have designed and synthesized 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives as potential anti-HIV-1 agents and explored N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as potential anticancer agents that inhibit phosphatidylinositol 3-kinase (PI3Kα). nih.govthieme-connect.com This body of work underscores the compound's importance as a tool in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) within the quinoline-3-carboxamide class.

| Derivative Class | Investigated Biological Activity | Reference |

|---|---|---|

| Quinoline-3-carboxamides | Immunomodulatory | nih.govresearchgate.net |

| Quinolinone-carboxamides | Antioxidant & Anti-inflammatory (LOX Inhibition) | mdpi.com |

| N-phenyl-quinolone-3-carboxamides | Anticancer (PI3Kα Inhibition) | nih.gov |

| 4-Hydroxyquinoline-3-carbohydrazides | Anti-HIV-1 | thieme-connect.com |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Antibacterial (DNA Gyrase B Inhibition) | nih.gov |

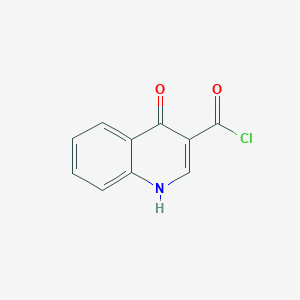

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCRVKCENBPOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284451 | |

| Record name | 4-Hydroxy-3-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64321-68-2 | |

| Record name | 4-Hydroxy-3-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64321-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Quinolinecarbonyl Chloride, 4 Hydroxy

Reactions at the Carbonyl Chloride Moiety

The primary site of reaction for 3-Quinolinecarbonyl chloride, 4-hydroxy- is the carbonyl chloride functional group. The chlorine atom is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most characteristic reaction of acyl chlorides. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and resulting in the formation of a new carbonyl compound.

3-Quinolinecarbonyl chloride, 4-hydroxy- readily reacts with alcohols in a process known as esterification to form the corresponding esters. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction of the closely related 6,7-diethoxy-4-hydroxy-3-quinoline carbonyl chloride with allyl alcohol serves as a pertinent example of this transformation. google.com

Table 1: Synthesis of an Allyl Ester Derivative

| Reactant | Nucleophile | Product | Reaction Conditions |

|---|

This reaction highlights the facility with which the acyl chloride moiety is converted to an ester upon treatment with an alcohol.

The reaction of 3-Quinolinecarbonyl chloride, 4-hydroxy- with ammonia, primary amines, or secondary amines provides a direct route to the corresponding amides. These reactions are generally rapid and are often carried out in the presence of a base to scavenge the HCl produced. A specific example is the synthesis of N-(2-thiazolyl)-4-hydroxy-quinoline-3-carboxamide from 4-hydroxy-quinoline-3-carboxylic acid chloride and 2-aminothiazole. prepchem.com The synthesis of various N-phenyl-4-hydroxy-2-quinolone-3-carboxamides further illustrates the broad applicability of this reaction with different aniline (B41778) derivatives. nih.gov

Table 2: Representative Amide Synthesis

| Reactant | Nucleophile | Product |

|---|

Hydrazine (B178648) and its derivatives react with 3-Quinolinecarbonyl chloride, 4-hydroxy- to yield carbohydrazides. While direct reaction examples are not prevalent in the literature, the synthesis of 4-hydroxyquinoline-3-carbohydrazide (B12215663) is achieved by treating the corresponding ethyl ester with hydrazine. thieme-connect.com Subsequently, this hydrazide can be acylated with other benzoyl chlorides. thieme-connect.com This reactivity pattern strongly suggests that 3-Quinolinecarbonyl chloride, 4-hydroxy- will directly react with hydrazine to form 4-hydroxyquinoline-3-carbohydrazide. The resulting hydrazide is a versatile intermediate for the synthesis of more complex heterocyclic systems.

Table 3: Synthesis of N'-Benzoyl-4-hydroxyquinoline-3-carbohydrazides

| Reactant | Nucleophile | Product | Reaction Conditions |

|---|

Based on the general reactivity of acyl chlorides, 3-Quinolinecarbonyl chloride, 4-hydroxy- is expected to react with a variety of other nucleophiles to form different functional derivatives. For instance, reaction with sodium azide (B81097) would likely produce the corresponding acyl azide, a useful precursor for the Curtius rearrangement to form an isocyanate and subsequently an amine. Furthermore, under Friedel-Crafts conditions, it could potentially acylate electron-rich aromatic compounds, although the presence of the hydroxyl group on the quinoline (B57606) ring might complicate this reaction by coordinating with the Lewis acid catalyst. organic-chemistry.org

Reduction Reactions of the Acyl Chloride Group

The acyl chloride functionality of 3-Quinolinecarbonyl chloride, 4-hydroxy- can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are expected to reduce the acyl chloride to the corresponding primary alcohol, (4-hydroxyquinolin-3-yl)methanol. masterorganicchemistry.comquora.com The reaction would proceed through an initial reduction to the aldehyde, which is then immediately further reduced to the alcohol.

To stop the reduction at the aldehyde stage, a less reactive reducing agent, such as lithium tri-tert-butoxyaluminum hydride or Rosenmund reduction conditions (catalytic hydrogenation over a poisoned catalyst), would be necessary. These milder conditions allow for the isolation of the 4-hydroxyquinoline-3-carbaldehyde.

Reactivity of the Quinoline Core and 4-Hydroxyl Functionality

The chemical behavior of 3-Quinolinecarbonyl chloride, 4-hydroxy- is governed by the intricate interplay of its constituent functional groups. The quinoline core, a bicyclic aromatic heterocycle, possesses distinct electronic properties in its benzene (B151609) and pyridine (B92270) rings. The 4-hydroxyl group acts as a potent activating group, while the 3-carbonyl chloride group is strongly deactivating. Consequently, the molecule's reactivity is a balance of these opposing electronic influences.

Electrophilic Aromatic Substitution on the Quinoline Ringacs.org

Electrophilic aromatic substitution (SEAr) reactions on the quinoline ring are generally more complex than on simple benzene derivatives. wikipedia.org The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it resistant to electrophilic attack. Conversely, the benzene ring is more susceptible to substitution.

The reactivity of the 3-Quinolinecarbonyl chloride, 4-hydroxy- system is dominated by the powerful electron-donating effect of the 4-hydroxy group. Through resonance, this group increases the electron density of the aromatic system, particularly at the positions ortho and para to itself. This activating effect primarily directs electrophiles toward the benzenoid ring at positions 5 and 7. However, the presence of the electron-withdrawing 3-carbonyl chloride group deactivates the entire ring system, making substitution reactions more challenging compared to unsubstituted 4-hydroxyquinoline (B1666331).

Halogenation of 4-hydroxyquinoline derivatives typically occurs on the electron-rich benzene ring. The directing influence of the 4-hydroxy group favors substitution at the C-5 and C-7 positions. For instance, the bromination of 8-substituted quinolines often results in substitution at available positions in the benzene ring. acgpubs.org Enzymatic chlorination of various hydroxyquinolines has also been reported, demonstrating substitution ortho or para to the hydroxyl group. usu.edu

For 3-Quinolinecarbonyl chloride, 4-hydroxy-, halogenation with agents like bromine or chlorine is expected to yield products substituted on the benzenoid portion of the quinoline core. The specific substitution pattern would depend on the reaction conditions, but positions 5 and 7 are the most probable sites of attack due to activation by the 4-hydroxy group.

| Reaction | Reagent | Probable Substitution Position(s) | Expected Product |

|---|---|---|---|

| Bromination | Br2 in a suitable solvent (e.g., acetic acid) | C-5 and/or C-7 | 5-Bromo- and/or 7-Bromo-3-quinolinecarbonyl chloride, 4-hydroxy- |

| Chlorination | Cl2 or SO2Cl2 | C-5 and/or C-7 | 5-Chloro- and/or 7-Chloro-3-quinolinecarbonyl chloride, 4-hydroxy- |

The nitration of 4-hydroxyquinoline derivatives is highly dependent on the reaction medium. In strongly acidic conditions, such as a mixture of nitric and sulfuric acids, the quinoline nitrogen becomes protonated. This protonation further deactivates the pyridine ring and modifies the directing effects of the substituents.

| Reaction | Reagent | Probable Substitution Position(s) | Expected Product |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | C-6 and C-8 | 6-Nitro- and/or 8-Nitro-3-quinolinecarbonyl chloride, 4-hydroxy- |

Friedel-Crafts acylation and alkylation reactions are generally difficult to perform on quinoline and its derivatives. libretexts.org The basic nitrogen atom in the pyridine ring readily forms a complex with the Lewis acid catalyst (e.g., AlCl3) required for the reaction. This complexation results in the formation of a positively charged quinolinium species, which strongly deactivates the entire aromatic system towards further electrophilic attack. libretexts.orgorganicchemistrytutor.com

While the powerful activating nature of the 4-hydroxy group might partially counteract this deactivation, successful Friedel-Crafts reactions on the 4-hydroxyquinoline core are not commonly reported. The reaction is further impeded by the presence of the deactivating 3-carbonyl chloride group. Therefore, direct acylation or alkylation on the quinoline ring of 3-Quinolinecarbonyl chloride, 4-hydroxy- via standard Friedel-Crafts protocols is considered challenging and generally not a viable synthetic pathway.

Reactions Involving the 4-Hydroxy Groupacs.orgacs.org

The 4-hydroxy group of 3-Quinolinecarbonyl chloride, 4-hydroxy- is a key site for nucleophilic reactions. It can be readily converted into ethers and esters through reactions with appropriate electrophiles. It is important to recognize that 4-hydroxyquinolines can exist in tautomeric equilibrium with their corresponding 4-quinolone forms. This tautomerism can lead to competitive N-alkylation or N-acylation at the ring nitrogen under certain reaction conditions, although O-functionalization is often favored.

O-Alkylation converts the 4-hydroxy group into an ether linkage. This is typically achieved under basic conditions, where a base (e.g., NaH, K2CO3) deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) proceeds via an SN2 mechanism to yield the corresponding 4-alkoxyquinoline derivative. researchgate.net

O-Acylation introduces an ester functionality at the C-4 position. This transformation is generally accomplished by reacting the 4-hydroxy group with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). nih.govorganic-chemistry.org The base serves to neutralize the acidic byproduct (e.g., HCl) and may also act as a nucleophilic catalyst. These reactions are typically efficient and provide a straightforward method for protecting the hydroxyl group or modifying the molecule's properties.

| Reaction Type | Reagent(s) | Functional Group Formed | General Product Structure |

|---|---|---|---|

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3) | Ether (-OR) | 4-Alkoxy-3-quinolinecarbonyl chloride |

| O-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine) | Ester (-OCOR) | 4-Acyloxy-3-quinolinecarbonyl chloride |

Participation in Tautomeric Equilibrium Driven Reactions

The reactivity of 3-Quinolinecarbonyl chloride, 4-hydroxy- is significantly influenced by the keto-enol tautomerism inherent to the 4-hydroxyquinoline scaffold. This equilibrium involves the interconversion between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. wikipedia.org Spectroscopic and computational studies have consistently shown that the equilibrium strongly favors the keto tautomer, 4-oxo-1,4-dihydroquinoline. researchgate.netrsc.orgnih.gov This preference for the keto form has implications for the reactivity of the substituent at the 3-position.

The predominance of the quinolon-4-one structure impacts the electronic properties of the heterocyclic ring. Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the stability of these tautomers. researchgate.netresearchgate.net The keto form is generally found to be more stable in both the gas phase and in solution. researchgate.net This stability is attributed to factors such as extended conjugation within the quinolone ring system. rsc.org

The tautomeric equilibrium can be influenced by substituents on the quinoline ring. For instance, the presence of a hydrogen bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.org However, in the case of 3-Quinolinecarbonyl chloride, the electron-withdrawing nature of the carbonyl chloride group is expected to influence the electronic distribution and reactivity of the entire molecule. The impact of this tautomerism on the reactivity of the acyl chloride at position 3 is a critical aspect of its chemistry, as the nucleophilic attack at the carbonyl carbon can be affected by the electronic state of the quinolone ring.

Table 1: Tautomeric Forms of 4-Hydroxyquinoline Derivatives

| Tautomeric Form | Structural Features | Predominance | References |

| 4-Hydroxyquinoline (Enol) | Possesses a hydroxyl group at the C4 position. | Minor tautomer in equilibrium. wikipedia.org | wikipedia.orgrsc.orgnih.gov |

| Quinolin-4(1H)-one (Keto) | Features a carbonyl group at the C4 position. | Predominant and more stable tautomer. researchgate.netrsc.org | researchgate.netrsc.orgnih.gov |

Cyclization Reactions of Related Quinoline Derivatives

The 4-hydroxyquinoline scaffold, particularly in its more stable 4-quinolone form, serves as a versatile precursor for the synthesis of various fused heterocyclic systems, most notably pyrano[3,2-c]quinolines. rsc.orgresearchgate.netrsc.orgekb.egnih.gov These cyclization reactions typically involve the reaction of the 4-hydroxyquinoline derivative with a suitable bifunctional reagent, leading to the formation of a new fused ring.

One common strategy for the synthesis of pyrano[3,2-c]quinolones involves the reaction of 4-hydroxy-2-quinolones with various electrophiles. For instance, acid-catalyzed tandem reactions with propargylic alcohols proceed via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to furnish the pyrano[3,2-c]quinolone core. researchgate.netrsc.org Another well-established method is a one-pot multicomponent condensation between a 4-hydroxyquinoline, an aromatic aldehyde, and malononitrile, which proceeds through a Michael addition followed by cyclization. rsc.orgnih.gov

While direct examples involving 3-Quinolinecarbonyl chloride, 4-hydroxy- are scarce in the reviewed literature, the reactivity pattern of related derivatives suggests its potential to undergo intramolecular cyclization. The highly reactive acyl chloride group could, under appropriate conditions, react with the nucleophilic oxygen of the 4-hydroxy group (in its enol form) or a suitably positioned nucleophile on a side chain to form a new heterocyclic ring. The mechanism of such a cyclization would likely involve an initial nucleophilic attack on the carbonyl carbon of the acyl chloride.

Mechanistic Investigations of Key Transformations

Transition State Analysis and Energy Profiles

Detailed transition state analysis and the calculation of energy profiles provide quantitative insights into the feasibility and selectivity of chemical reactions. For the transformations of 4-hydroxyquinoline derivatives, computational methods, particularly Density Functional Theory (DFT), have been employed to investigate reaction mechanisms. researchgate.netresearchgate.netbcrec.idrsc.org

DFT studies on the tautomerism of 4-hydroxyquinoline derivatives have confirmed the greater stability of the keto form by calculating the energy differences between the tautomers. researchgate.netresearchgate.net These calculations are crucial for understanding the relative populations of the reactive species in solution.

In the context of cyclization reactions, DFT can be used to model the potential energy surface, locate transition states, and calculate activation energies. For example, in the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes, DFT calculations have been used to elucidate a two-cycle mechanism involving C-H activation, migratory insertion, and reductive elimination. rsc.org Similarly, DFT has been applied to study the reaction mechanism of the cyclization of 2-hydroxy chalcone (B49325) catalyzed by a Brønsted acid. bcrec.id

Although specific transition state analyses for reactions of 3-Quinolinecarbonyl chloride, 4-hydroxy- were not found in the surveyed literature, such computational studies would be invaluable for understanding its reactivity. For a potential intramolecular cyclization, transition state calculations could predict the activation energy barrier for the ring-closing step and help to determine the most favorable reaction pathway. These analyses would need to consider the role of the tautomeric equilibrium and the conformational flexibility of the molecule in reaching the transition state geometry.

Derivatization Strategies and Synthetic Utility of 3 Quinolinecarbonyl Chloride, 4 Hydroxy

Design and Synthesis of Novel Quinoline (B57606) Derivatives

The strategic derivatization of 3-Quinolinecarbonyl chloride, 4-hydroxy- enables the creation of a diverse library of novel quinoline compounds. Modifications can be selectively targeted to the carbonyl group, the quinoline core, or the hydroxyl group.

The 3-carbonyl chloride group is the most reactive site for nucleophilic acyl substitution. msu.edukhanacademy.org This reactivity allows for its facile conversion into a variety of other functional groups, such as amides, esters, and ketones.

Amide Formation: The reaction of the acid chloride with primary or secondary amines is a straightforward and common method for synthesizing amides. libretexts.orgmasterorganicchemistry.com This reaction is typically rapid and can be performed under mild conditions. For less reactive amines, a catalyst may be employed. The resulting amides are valuable in themselves, as the amide bond is a key feature in many biologically active molecules, including peptides. mdpi.commasterorganicchemistry.com

Esterification: Esters can be readily prepared by reacting the acid chloride with alcohols. Phenolic esters, which are more reactive than esters of alcohols, can also be synthesized. libretexts.org

Ketone Synthesis: While more complex, the acid chloride can be converted to a ketone. This requires the use of less reactive organometallic reagents, such as organocadmium reagents or Gilman reagents (lithium dialkylcuprates), to prevent over-addition that would lead to a tertiary alcohol. msu.edu

Table 1: Selected Derivatization Reactions at the Carbonyl Moiety

| Reagent | Product Functional Group | Reaction Type |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Amide | Nucleophilic Acyl Substitution |

| Alcohol (ROH) | Ester | Nucleophilic Acyl Substitution |

The quinoline ring itself is an aromatic system susceptible to further modification, primarily through electrophilic aromatic substitution. nih.gov The existing hydroxyl and carbonyl groups act as directing groups, influencing the position of incoming substituents.

Furthermore, the quinoline scaffold is frequently used as a foundation for constructing more complex, fused heterocyclic systems. rsc.org These reactions, often involving intramolecular cyclizations or multicomponent reactions, can lead to the formation of tetracyclic and other polycyclic structures. rsc.orgmdpi.com Such fused systems are of significant interest in drug discovery due to their diverse pharmacological properties. rsc.orgnih.gov Methodologies for creating spiro-fused tetrahydroquinolines have also been developed, expanding the structural diversity achievable from quinoline precursors. rsc.org

The 4-hydroxy group, being phenolic in nature, can undergo various chemical transformations. nih.gov Its presence offers another handle for introducing diversity into the molecular structure.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. For instance, methylation can be achieved using reagents like dimethyl sulfate in the presence of a base. rsc.org

Esterification: The hydroxyl group can be acylated by reacting it with another acid chloride or anhydride (B1165640) to form an ester. This reaction can be catalyzed by a base such as triethylamine. nih.gov

These modifications not only alter the physical and chemical properties of the molecule but can also be used to protect the hydroxyl group while other reactions are performed elsewhere on the scaffold. chemrxiv.org

Table 2: Selected Derivatization Reactions at the 4-Hydroxy Group

| Reagent | Product Functional Group | Reaction Type |

|---|---|---|

| Alkyl Halide (e.g., Me₂SO₄) / Base | Ether | Nucleophilic Substitution |

Role as a Key Synthetic Intermediate in Organic Synthesis

The ability to selectively modify 3-Quinolinecarbonyl chloride, 4-hydroxy- at its multiple reactive sites makes it an invaluable intermediate in the synthesis of more complex chemical entities.

As a bifunctional molecule, 3-Quinolinecarbonyl chloride, 4-hydroxy- serves as an ideal building block for constructing elaborate heterocyclic systems. asianpubs.orgeurjchem.com The acid chloride function can be used to link the quinoline core to other molecular fragments through stable amide or ester bonds. mdpi.com Subsequently, the 4-hydroxy group or positions on the quinoline ring can be used to induce further cyclizations, leading to fused polycyclic molecules with potential biological activity. nih.govrsc.org The synthesis of quinoline-3-carboxylate derivatives is a key strategy in the development of new compounds for medicinal applications. researchgate.net

The quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. mdpi.comnih.gov By employing the diverse derivatization strategies outlined above, 3-Quinolinecarbonyl chloride, 4-hydroxy- acts as a precursor to a wide array of advanced molecular scaffolds. nih.gov These scaffolds form the basis for libraries of compounds that can be screened for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov The strategic functionalization of the 4-hydroxyquinoline (B1666331) template allows for the generation of significant chemical diversity from a single starting material. chemrxiv.org

Structural Elucidation and Tautomeric Considerations in Research

Spectroscopic Characterization Methodologies (General Principles)

Spectroscopic techniques are indispensable for elucidating the structure of molecules like 3-Quinolinecarbonyl chloride, 4-hydroxy-. By probing the interaction of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about atomic connectivity, molecular weight, and the functional groups present. numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Identification

NMR spectroscopy is a powerful technique for investigating molecular structure, dynamics, and chemical environments. wikipedia.org It is particularly adept at studying tautomerism, where a molecule exists as a mixture of two or more interconverting structural isomers. bohrium.comencyclopedia.pub The identification of tautomers relies on the principle that atomic nuclei in different chemical environments will resonate at distinct frequencies in a magnetic field. wikipedia.org

For 4-hydroxyquinoline (B1666331) systems, NMR spectroscopy, especially using ¹³C and ¹⁵N nuclei, is crucial for distinguishing between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. rsc.org The rate of interconversion between tautomers determines the appearance of the NMR spectrum. bohrium.com If the exchange is slow on the NMR timescale, separate signals for each tautomer are observed, allowing for their direct quantification. thermofisher.com If the exchange is fast, averaged signals are seen, and the equilibrium position must be inferred by other means, such as changes in chemical shifts with temperature or solvent. encyclopedia.pub

Key differentiators in the NMR spectra include:

¹H NMR: The chemical shift of the proton attached to a heteroatom (O-H in the enol form vs. N-H in the keto form) is a key indicator. The enolic O-H proton often appears as a broad signal, while the N-H proton of the keto tautomer is also distinct. rsc.org

¹³C NMR: The carbon atom at the C4 position exhibits a significant difference in chemical shift. In the enol form, it is a C-O bond and resonates at a certain frequency, while in the keto form, it becomes a C=O carbonyl carbon, shifting its resonance considerably downfield (typically to 170-190 ppm). rsc.orgresearchgate.net

¹⁵N NMR: The nitrogen atom's chemical environment changes dramatically between the pyridine-like nitrogen in the enol form and the amide-like nitrogen in the keto form, leading to large, easily distinguishable differences in ¹⁵N chemical shifts. acdlabs.com

| Nucleus | Tautomeric Form | Characteristic Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹³C | Enol (C4-OH) | ~161-171 | Aromatic carbon attached to hydroxyl group. |

| Keto (C4=O) | ~177-191 | Carbonyl carbon, significantly deshielded. | |

| ¹⁵N | Enol (Pyridine-like) | ~160-190 | Hybridization state differs from keto form. |

| Keto (Amide-like) | ~260-300 | Protonated nitrogen in a lactam structure. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu Its primary role in the structural analysis of a compound like 3-Quinolinecarbonyl chloride, 4-hydroxy- is the unambiguous determination of its molecular weight. chemguide.co.uk The heaviest ion peak in the spectrum, assuming no fragmentation, corresponds to the molecular ion (M+), which provides the nominal molecular mass of the compound. chemguide.co.uk

High-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places. libretexts.orglibretexts.org This precision allows for the determination of the exact molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions. msu.edu Since tautomers have the same molecular formula, they will have the identical molecular weight and cannot be distinguished by MS alone. However, MS confirms that the observed mass corresponds to the expected elemental composition of C₁₀H₆ClNO₂, providing essential validation of the compound's identity. numberanalytics.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique based on the principle that chemical bonds vibrate at specific, characteristic frequencies. solubilityofthings.com When a molecule is irradiated with infrared light, its bonds absorb energy at their resonant frequencies, resulting in an IR spectrum that acts as a molecular "fingerprint". libretexts.org This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. ponder.ingslideshare.net

In the context of 3-Quinolinecarbonyl chloride, 4-hydroxy- and its tautomers, IR spectroscopy provides clear evidence for the dominant form in a given state (e.g., solid or in solution). researchgate.net The two tautomers possess distinct functional groups that give rise to characteristic absorption bands:

Enol Form (4-hydroxyquinoline): Characterized by a broad absorption band for the O-H stretching vibration (typically 3200-3600 cm⁻¹) and the absence of a strong C=O quinolone absorption. brainly.com

Keto Form (4-quinolone): Identified by a strong, sharp absorption band for the C=O stretching vibration (typically 1660-1720 cm⁻¹) and an N-H stretching band (around 3300-3500 cm⁻¹). ponder.ingbrainly.com The powder FT-IR of 4(1H)-quinolones often displays a prominent C=O stretching band without a corresponding hydroxyl peak. researchgate.net

The presence, absence, and relative intensity of these peaks allow researchers to determine which tautomeric form is favored under the conditions of the measurement. brainly.com

| Functional Group | Vibrational Mode | Tautomeric Form | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | Enol | 3200 - 3600 (broad) |

| Carbonyl (C=O) | C=O Stretch | Keto | 1660 - 1720 (strong, sharp) |

| Amine (N-H) | N-H Stretch | Keto | 3300 - 3500 |

| Aromatic C=C | C=C Stretch | Both | 1400 - 1600 |

Tautomerism of 4-Hydroxyquinoline Systems

The 4-hydroxyquinoline core structure is subject to prototropic tautomerism, existing in a dynamic equilibrium between two primary forms: the aromatic enol tautomer (4-hydroxyquinoline) and the non-aromatic keto tautomer, also known as a 4-quinolone. researchgate.net This equilibrium is a critical aspect of the molecule's chemistry, as the two forms have different structural and electronic properties.

Keto-Enol Tautomerism Dynamics and Equilibrium

The equilibrium between the 4-hydroxyquinoline and 4-quinolone forms is a dynamic process involving the migration of a proton and a concurrent shift of double bonds. numberanalytics.com Generally, the equilibrium can be influenced by various factors, but for the parent 4-hydroxyquinoline, the keto form is often favored, particularly in the solid state and in polar solutions like water and dimethylsulfoxide (DMSO). researchgate.net

The stability of the keto tautomer in many systems is attributed to the high strength of the C=O double bond compared to the C=C double bond. youtube.com However, in 4-hydroxyquinoline systems, the enol form possesses a fully aromatic bicyclic system, which confers significant stabilization energy. nih.gov In contrast, the keto tautomer has a nitrogen-containing ring that is essentially non-aromatic. nih.gov This interplay between carbonyl stability and aromaticity is a key determinant of the equilibrium position.

Influence of Substituents and Environment on Tautomeric Preferences

The delicate balance of the keto-enol equilibrium in 4-hydroxyquinoline systems is highly sensitive to both the molecular environment (solvent) and the nature of substituents attached to the quinoline (B57606) ring. core.ac.ukbeilstein-journals.org

Influence of Substituents: The electronic properties of substituents can significantly shift the tautomeric equilibrium.

Electron-withdrawing groups can influence the acidity of the protons involved in the tautomerization, thereby affecting the relative stability of the tautomers. emerginginvestigators.org

Crucially, the position of the substituent matters. Research has shown that a substituent at the 3-position that can act as a hydrogen-bond acceptor, such as an ester or, in the case of the title compound, a carbonyl chloride group, favors the enol form. rsc.org This preference is due to the formation of a stable six-membered intramolecular hydrogen bond between the 4-hydroxyl proton and the oxygen of the 3-substituent. rsc.org This additional stabilization can be sufficient to make the enol form the predominant tautomer. nih.govrsc.org

Influence of Environment (Solvent): The polarity and hydrogen-bonding capability of the solvent play a critical role in stabilizing one tautomer over the other. sci-hub.se

Polar Solvents: Generally, an increase in solvent polarity tends to favor the more polar tautomer. missouri.edu In many cases, the keto (4-quinolone) form is more polar than the enol form and is therefore stabilized in polar solvents like DMSO or water. researchgate.netemerginginvestigators.org

Hydrogen-Bonding Solvents: Solvents capable of acting as hydrogen-bond donors or acceptors can interact with the solute. A hydrogen-bond accepting solvent, for instance, can stabilize the enolic O-H group, potentially shifting the equilibrium. sci-hub.semissouri.edu Conversely, a solvent that forms strong hydrogen bonds with the C=O group of the keto tautomer can stabilize that form. beilstein-journals.org

The preference for a specific tautomer is thus a result of the combined effects of intramolecular factors (aromaticity, internal hydrogen bonds, substituent effects) and intermolecular interactions with the surrounding solvent. core.ac.uk

| Factor | Condition | Favored Tautomer | Reason |

|---|---|---|---|

| Intrinsic Stability | Aromaticity | Enol | Both rings are fully aromatic. |

| Solid State | Keto | Often favored in crystal lattice packing. | |

| Substituent at C3 | H-bond acceptor (e.g., -COOR, -COCl) | Enol | Formation of a stable intramolecular H-bond. |

| No H-bond acceptor | Keto | Equilibrium defaults to other factors. | |

| Solvent | Polar (e.g., DMSO, Water) | Keto | Stabilization of the more polar tautomer. |

| Non-polar | Enol | Less stabilization of the polar keto form. |

Computational and Theoretical Investigations of 3 Quinolinecarbonyl Chloride, 4 Hydroxy

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic-level characteristics of molecules. researchgate.net Such calculations allow for the precise determination of molecular geometries, electronic distributions, and energetic properties that govern chemical reactivity.

The electronic structure of a molecule is key to its chemical behavior. For quinoline (B57606) derivatives, DFT calculations are commonly used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, donor-acceptor interactions, and the nature of chemical bonds within the molecule. chemrxiv.org Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge landscape, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of reaction. ijbiotech.com For 3-Quinolinecarbonyl chloride, 4-hydroxy-, the acyl chloride group would be expected to be a primary electrophilic site, while the hydroxyl group and the quinoline ring's π-system would exhibit nucleophilic character.

Table 1: Representative Frontier Molecular Orbital Energies for a 4-Hydroxyquinoline (B1666331) Scaffold Data is illustrative, based on typical values for similar structures calculated via DFT/B3LYP method.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -2.10 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| Egap (LUMO-HOMO) | 4.15 | Energy gap; indicator of chemical stability and reactivity. |

Energetic Landscape of Tautomeric Forms

Many hydroxy-substituted nitrogen heterocycles, including 4-hydroxyquinolines, exist in a tautomeric equilibrium between different structural isomers. researchgate.netnuph.edu.ua For 3-Quinolinecarbonyl chloride, 4-hydroxy-, a significant equilibrium exists between the 4-hydroxy (enol) form and its corresponding 4-oxo (keto) tautomer, 1,4-dihydro-4-oxo-3-quinolinecarbonyl chloride.

Quantum chemical calculations are essential for mapping the energetic landscape of these tautomers. nih.gov By calculating the total electronic energies and, more accurately, the Gibbs free energies of each form, researchers can predict their relative stabilities and the equilibrium population. beilstein-journals.org Studies on similar 3-substituted quinolin-4(1H)-ones have shown that the 4-oxo form is often the more stable tautomer. nuph.edu.ua The choice of the computational method (e.g., DFT, MP2) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining results that correlate well with experimental observations. researchgate.netnuph.edu.ua

Table 2: Illustrative Relative Energies of Tautomeric Forms Values are hypothetical, representing typical computational findings for 4-hydroxyquinoline systems.

| Tautomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Stability |

| 4-Hydroxy (Enol) Form | 2.5 | 2.1 | Less Stable |

| 4-Oxo (Keto) Form | 0.0 | 0.0 | Most Stable |

Prediction of Reaction Pathways and Intermediates

Computational chemistry is a valuable tool for elucidating reaction mechanisms by identifying transition states and intermediates along a reaction coordinate. etamu.edu By calculating the activation energies (the energy barrier between reactants and the transition state) and reaction enthalpies, the most favorable reaction pathway can be determined. etamu.edu

For 3-Quinolinecarbonyl chloride, 4-hydroxy-, such calculations could be used to model various reactions. For instance, the hydrolysis of the acyl chloride group or its reaction with a nucleophile could be mapped out. These calculations would reveal the structure of the tetrahedral intermediate and the associated energy barriers, providing a detailed, step-by-step understanding of the chemical transformation. This predictive capability saves significant time and resources in experimental studies by focusing efforts on the most plausible reaction routes. etamu.edu

Molecular Modeling of Chemical Transformations

Molecular modeling encompasses a broader set of computational techniques, including quantum mechanics, that are used to simulate the behavior of molecules. For quinoline derivatives, molecular modeling is frequently employed to understand their synthesis, chemical transformations, and interactions with other molecules, such as biological targets. nih.govmdpi.com

Simulations can model the dynamic behavior of the molecule, including conformational changes and interactions with solvent molecules. chemrxiv.org In the context of chemical transformations, modeling can predict the three-dimensional structure of products resulting from a reaction. For example, in reactions where stereoisomers can be formed, computational analysis can predict which isomer (e.g., endo or exo) is energetically more stable and thus more likely to be the major product. etamu.edu Molecular docking, a key technique in molecular modeling, is used to predict the preferred orientation of one molecule when bound to a second, which is particularly important in designing molecules with specific biological activities. chemrxiv.orgmdpi.com

Computational Studies on Structure-Reactivity and Structure-Selectivity Relationships

Computational studies are pivotal in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. nih.govnih.gov These studies systematically investigate how changes in a molecule's structure affect its chemical reactivity or biological activity. By creating a series of virtual analogs of a parent compound and calculating key electronic and steric descriptors, researchers can build models that correlate these properties with observed outcomes. mdpi.com

For the 4-hydroxyquinoline scaffold, computational studies have explored how different substituents on the quinoline ring influence properties like lipophilicity and electron distribution. nih.govnih.gov For 3-Quinolinecarbonyl chloride, 4-hydroxy-, theoretical studies could predict how adding electron-donating or electron-withdrawing groups at various positions on the quinoline ring would alter the reactivity of the acyl chloride or the acidity of the hydroxyl group. This understanding is critical for rationally designing new derivatives with fine-tuned chemical properties for specific applications, from organic synthesis to medicinal chemistry. ijbiotech.commdpi.com

Advanced Analytical Methodologies in Research on 3 Quinolinecarbonyl Chloride, 4 Hydroxy

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purity assessment of synthesized compounds like 3-Quinolinecarbonyl chloride, 4-hydroxy-. These techniques allow for the separation of the target compound from any impurities, starting materials, or byproducts from the synthesis process.

A typical approach for analyzing a quinoline (B57606) derivative would involve reverse-phase HPLC (RP-HPLC). In this method, a nonpolar stationary phase is used with a polar mobile phase. For 3-Quinolinecarbonyl chloride, 4-hydroxy-, a C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape and ensure the compound is in a single ionic form. sielc.com

The purity of the compound can be determined by integrating the area of the chromatographic peak corresponding to 3-Quinolinecarbonyl chloride, 4-hydroxy- and comparing it to the total area of all peaks in the chromatogram. Modern detectors, such as a Charged Aerosol Detector (CAD), can provide a more uniform response for non-volatile analytes compared to traditional UV detectors, allowing for the detection of impurities that may lack a UV chromophore. wiley.com This method can detect impurities at levels as low as 0.02%. wiley.com

Table 1: Illustrative HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm and/or CAD |

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for 3-Quinolinecarbonyl chloride, 4-hydroxy- is not publicly available, studies on similar quinoline derivatives provide insight into the expected structural features. For instance, the crystal structure of related N-substituted-4-hydroxy-2-quinolone-3-carboxamides has been determined, confirming the planar nature of the quinolone ring system. researchgate.net Similarly, the analysis of 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride reveals a largely planar quinoline ring system. nih.gov It is expected that the quinoline core of 3-Quinolinecarbonyl chloride, 4-hydroxy- would also be essentially planar. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. nih.gov

Table 2: Typical Crystallographic Data for a Quinoline Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.921 |

| b (Å) | 11.566 |

| c (Å) | 16.986 |

| β (˚) | 107.338 |

| Volume (ų) | 1485.5 |

| Z | 4 |

| R-factor | ~0.05 |

Data is illustrative and based on a related cinnoline (B1195905) structure for comparison. growingscience.com

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, which allows for the determination of its molecular formula.

For 3-Quinolinecarbonyl chloride, 4-hydroxy-, with a molecular formula of C₁₀H₆ClNO₂, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass measurement, and the difference between the experimental and theoretical mass (the mass error) should be very small, typically less than 5 parts per million (ppm), to confirm the elemental composition. researchgate.net This high level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions.

The analysis involves ionizing the sample, often using electrospray ionization (ESI), and then analyzing the ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The resulting data provides strong evidence for the identity of the synthesized compound.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

| 3-Quinolinecarbonyl chloride, 4-hydroxy- | C₁₀H₆ClNO₂ | 207.0087 |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Pathways

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step procedures that may utilize harsh conditions, hazardous reagents, and toxic solvents. tandfonline.com For instance, the conversion of the precursor, 4-hydroxy-quinoline-3-carboxylic acid, to 4-hydroxy-3-quinolinecarbonyl chloride typically employs reagents like thionyl chloride in solvents such as benzene (B151609). prepchem.com The synthesis of the carboxylic acid precursor itself often relies on classic name reactions like the Gould-Jacobs reaction or the Pfitzinger condensation, which can require high temperatures. mdpi.comnih.gov

Emerging research is intensely focused on developing greener and more sustainable alternatives. ijpsjournal.comresearchgate.net This paradigm shift emphasizes waste reduction, minimal solvent consumption, and lower energy input. researchgate.net Key strategies include the use of eco-friendly solvents like water and ethanol, which significantly reduce the environmental impact of the synthetic process. tandfonline.comresearchgate.net

The development of novel catalytic systems is at the forefront of this green revolution. Researchers are exploring various catalysts to improve reaction efficiency and environmental friendliness. ijpsjournal.com These include:

Nanocatalysts : Due to their high surface area and reactivity, nanocatalysts offer an effective route for quinoline synthesis under milder conditions. nih.gov

Brønsted acids and Ionic Liquids : Catalysts like p-toluenesulfonic acid (p-TSA) and acidic ionic liquids are being used to promote cyclization reactions efficiently. tandfonline.comresearchgate.net

Reusable Catalysts : Solid-supported catalysts like Amberlyst-15 are gaining traction as they can be easily recovered and reused, aligning with the principles of green chemistry. tandfonline.com

Energy-efficient techniques such as microwave irradiation are also being applied to accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating. iipseries.org

| Aspect | Traditional Methods | Green/Sustainable Methods |

|---|---|---|

| Solvents | Benzene, Toluene, Dichloroethane prepchem.comgoogle.com | Water, Ethanol, PEG-400 tandfonline.comresearchgate.net |

| Catalysts | Concentrated acids (H₂SO₄), AlCl₃ iipseries.orggoogle.com | Nanocatalysts, p-TSA, Amberlyst-15, Formic Acid ijpsjournal.comtandfonline.comnih.gov |

| Energy Source | Conventional heating (reflux) prepchem.com | Microwave irradiation, Ultrasonic irradiation ijpsjournal.comiipseries.org |

| Conditions | High temperatures, long reaction times mdpi.comnih.gov | Milder conditions, shorter reaction times nih.gov |

| Byproducts/Waste | Often produces significant chemical waste researchgate.net | Minimized waste, use of recyclable catalysts tandfonline.comresearchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond optimizing existing synthetic routes, a significant area of future research lies in the discovery of entirely new reactions for constructing the quinoline core. Such discoveries can provide access to novel derivatives that are difficult to synthesize using conventional methods.

A compelling example of such an unconventional transformation is the iron(III) chloride-promoted reaction of cyclic imine dibenzo[b,f] ijpsjournal.comnih.govoxazepines with various alkynes. rsc.org This unexpected reaction pathway leads to the formation of 4-substituted 3-(2-hydroxyphenyl)-quinolines in moderate to excellent yields. rsc.org The process is believed to proceed through a tandem reaction sequence, demonstrating an efficient and practical method for creating novel quinoline structures. rsc.org This type of research, which explores the untapped reactivity of simple starting materials under the influence of catalysts like FeCl₃, opens up new avenues for molecular complexity. rsc.org The exploration of such novel reactivity patterns is crucial for expanding the chemical space accessible from the quinoline scaffold.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. orientjchem.org For quinoline derivatives, computational methods are being increasingly used to predict biological activity, optimize pharmacokinetic properties, and guide synthetic efforts. orientjchem.orgnih.gov

Several computational techniques are particularly relevant for designing novel derivatives based on the 4-hydroxy-3-quinolinecarbonyl chloride framework:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the structural or property descriptors of compounds and their biological activities. researchgate.net These models can predict the potency of new, unsynthesized quinoline derivatives, helping to prioritize the most promising candidates for synthesis.

Molecular Docking : This technique simulates the interaction between a molecule and a biological target, such as a protein or enzyme. nih.gov For quinoline derivatives, docking studies can identify key interactions with active sites, providing insights into the mechanism of action and guiding the design of more potent inhibitors. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) : These 3D-QSAR methods generate contour maps that visualize the regions around a molecule where steric, electrostatic, and other property changes are likely to affect biological activity. tandfonline.com This information is invaluable for designing derivatives with enhanced receptor binding affinity. researchgate.nettandfonline.com

Density Functional Theory (DFT) : DFT calculations are used to determine the electronic properties of molecules, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps. nih.gov These calculations help to confirm molecular structures and understand the electronic basis of a molecule's reactivity and interactions. nih.gov

By leveraging these predictive models, researchers can screen virtual libraries of potential derivatives, significantly reducing the time and resources required for experimental synthesis and testing. orientjchem.org This computational-first approach accelerates the discovery of new quinoline-based compounds for a wide range of applications.

| Computational Method | Primary Application | Information Gained |

|---|---|---|

| QSAR | Predicting biological activity of new compounds researchgate.net | Correlation between chemical structure and potency. researchgate.net |

| Molecular Docking | Simulating binding to biological targets nih.gov | Binding affinity, key interactions with active site residues. nih.govnih.gov |

| CoMFA/CoMSIA | 3D-QSAR mapping of structure-activity relationships tandfonline.com | Favorable/unfavorable steric and electrostatic regions for modification. researchgate.net |

| DFT | Calculating electronic structure and properties nih.gov | Confirmation of structure, dipole moments, HOMO-LUMO gaps. nih.gov |

Q & A

Basic: What are the standard synthetic routes for preparing 4-hydroxyquinoline derivatives, and how do they apply to 3-quinolinecarbonyl chloride?

Answer:

4-Hydroxyquinoline derivatives are typically synthesized via classical protocols like the Gould–Jacob , Friedländer , or Skraup reactions , which involve cyclization of substituted anilines with carbonyl-containing reagents . For 3-quinolinecarbonyl chloride, 4-hydroxy- , a common approach includes:

Chlorination of the carbonyl group : Reacting 4-hydroxyquinoline-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to introduce the acyl chloride moiety.

Protection of the hydroxyl group : Using temporary protecting groups (e.g., acetyl or silyl ethers) to prevent side reactions during chlorination .

Key validation : Confirm the product via ¹H/¹³C NMR (e.g., carbonyl chloride resonance at ~170 ppm in ¹³C NMR) and FTIR (C=O stretch at ~1770 cm⁻¹) .

Advanced: How can reaction conditions be optimized to minimize decomposition of 4-hydroxy-3-quinolinecarbonyl chloride during synthesis?

Answer:

Decomposition risks arise from hydrolysis (moisture) or thermal instability. Optimization strategies include:

- Low-temperature reactions : Conduct chlorination at 0–5°C in anhydrous solvents (e.g., dry DCM or THF) .

- Inert atmosphere : Use argon/nitrogen to exclude moisture .

- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate reaction rates, reducing exposure to degrading conditions .

Data-driven validation : Monitor reaction progress via TLC or HPLC and compare with stability studies under varying temperatures (e.g., 25°C vs. 40°C) .

Basic: What analytical techniques are critical for characterizing 4-hydroxy-3-quinolinecarbonyl chloride?

Answer:

Key techniques include:

| Method | Parameters | Expected Results |

|---|---|---|

| ¹H/¹³C NMR | CDCl₃ or DMSO-d₆ | Acyl chloride peak at δ ~170 ppm (¹³C); aromatic protons at δ 7.5–8.5 ppm . |

| FTIR | KBr pellet | C=O stretch (~1770 cm⁻¹), O-H (if deprotected, ~3200 cm⁻¹) . |

| Mass Spectrometry | ESI/TOF | Molecular ion [M+H]⁺ matching theoretical mass (e.g., C₁₀H₅ClNO₂: 206.5 g/mol) . |

Advanced: How can QSAR models guide the design of bioactive derivatives from 4-hydroxy-3-quinolinecarbonyl chloride?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models predict bioactivity by correlating molecular descriptors (e.g., logP, polar surface area) with experimental data. For example:

- Anti-inflammatory activity : Train models using TNF-α inhibition data from analogs, then predict substituent effects (e.g., electron-withdrawing groups at C-6 enhance activity) .

- ADME profiling : Use tools like SwissADME to optimize bioavailability by modifying substituents (e.g., reducing logP via hydroxyl groups) .

Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine predictions .

Basic: What safety precautions are essential when handling 4-hydroxy-3-quinolinecarbonyl chloride?

Answer:

Critical precautions include:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling toxic HCl gas released during decomposition .

- Storage : Keep in airtight containers under inert gas at –20°C to prevent hydrolysis .

Emergency protocols : Neutralize spills with sodium bicarbonate and rinse exposed areas with water for 15 minutes .

Advanced: How do conflicting spectral data (e.g., NMR shifts) for 4-hydroxyquinoline derivatives arise, and how are they resolved?

Answer:

Contradictions may stem from:

- Tautomerism : The hydroxyl group at C-4 can tautomerize, altering NMR shifts. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the enol form .

- Impurity peaks : Residual solvents (e.g., THF) or byproducts (e.g., unreacted carboxylic acid) mimic target signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) and reanalyze .

Case study : A 2024 study resolved conflicting ¹³C NMR data for 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid by repeating synthesis under stricter anhydrous conditions .

Basic: What are the common applications of 4-hydroxy-3-quinolinecarbonyl chloride in medicinal chemistry?

Answer:

The compound serves as:

- Antimicrobial agents : React with amines to form amide derivatives targeting bacterial gyrase .

- Anticancer scaffolds : Couple with alkylating agents (e.g., chlorambucil) via nucleophilic acyl substitution .

Methodology : Screen derivatives using MIC assays (minimum inhibitory concentration) against E. coli or S. aureus .

Advanced: How can computational docking elucidate the mechanism of 4-hydroxyquinoline derivatives in enzyme inhibition?

Answer:

Steps include:

Target selection : Identify enzymes (e.g., topoisomerase II) with PDB structures.

Ligand preparation : Generate 3D conformers of derivatives using Open Babel .

Docking simulations : Use AutoDock Vina to predict binding affinities and pose orientations .

Validation : Compare docking scores (e.g., ΔG = –9.2 kcal/mol) with experimental IC₅₀ values (e.g., 12 μM) .

Basic: How is the purity of 4-hydroxy-3-quinolinecarbonyl chloride assessed post-synthesis?

Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity .

- Melting point : Compare observed values (e.g., 180–182°C) with literature data .

- Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: What strategies mitigate regioselectivity challenges in quinoline functionalization?

Answer:

- Directing groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution to C-6 or C-8 .

- Metal catalysis : Use Pd/Cu catalysts for cross-couplings (e.g., Suzuki-Miyaura) at specific positions .

Case study : A 2023 study achieved 85% C-6 selectivity in 4-hydroxyquinoline derivatives using Pd(OAc)₂ and PCy₃ ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.